

Technical Guide: Synthesis of Menthane Carboxamidoethyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WS5

Cat. No.: B8803407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

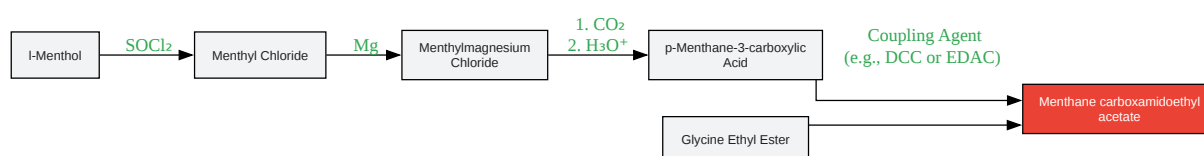
This technical guide provides a comprehensive overview of a viable synthetic pathway for Menthane carboxamidoethyl acetate, a compound of interest for its sensory properties, also known by its chemical name Ethyl N-((5-methyl-2-(isopropyl)cyclohexyl)carbonyl)glycinate and CAS numbers 39668-74-1 and 68489-14-5. The synthesis is a multi-step process commencing from readily available l-menthol. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Menthane carboxamidoethyl acetate is a derivative of menthol, valued for its cooling and sensory characteristics in various applications, including cosmetics and consumer products. Its synthesis involves the formation of a stable amide linkage between a menthane carboxylic acid moiety and the amino group of glycine ethyl ester. This guide outlines a robust two-step synthetic route: the preparation of p-menthane-3-carboxylic acid from l-menthol, followed by its coupling with glycine ethyl ester to yield the final product.

Synthesis Pathway Overview

The synthesis of Mentane carboxamidoethyl acetate can be efficiently achieved through a two-stage process. The first stage involves the conversion of l-menthol into p-menthane-3-carboxylic acid. This is typically accomplished via a Grignard reaction, which requires the initial conversion of menthol to a menthyl halide. The second stage is an amidation reaction where the synthesized p-menthane-3-carboxylic acid is coupled with glycine ethyl ester using a suitable coupling agent.



[Click to download full resolution via product page](#)

A high-level overview of the synthesis pathway for Mentane carboxamidoethyl acetate.

Experimental Protocols

Stage 1: Synthesis of p-Menthane-3-carboxylic Acid

This stage focuses on the conversion of l-menthol to p-menthane-3-carboxylic acid. The protocol is adapted from established procedures for similar transformations.^[1]

Step 1a: Preparation of Menthyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve l-menthol in a suitable ether solvent (e.g., diethyl ether or methyl tert-butyl ether).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add thionyl chloride (SOCl_2) dropwise to the cooled solution over a period of 1-3 hours, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction with cold water or a saturated sodium bicarbonate solution.
- Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude menthyl chloride.

Step 1b: Grignard Reaction and Carboxylation

- Prepare a Grignard reagent by adding the crude menthyl chloride dissolved in an anhydrous ether solvent to a flask containing magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.
- Once the Grignard reagent formation is complete, cool the reaction mixture in a dry ice/acetone bath.
- Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice.
- Allow the mixture to warm to room temperature and then quench by carefully adding a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude p-menthane-3-carboxylic acid.
- The crude product can be purified by recrystallization or chromatography.

Stage 2: Amidation to form Menthane carboxamidoethyl acetate

This final step involves the coupling of p-menthane-3-carboxylic acid with glycine ethyl ester. The following is a general procedure using a carbodiimide coupling agent, which is a standard method for forming amide bonds.

Step 2a: Amide Coupling Reaction

- Dissolve p-menthane-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.
- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.1 equivalents).
- Optionally, an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) or N-hydroxysuccinimide (NHS) can be added to suppress side reactions and improve the yield.
- Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
- In a separate flask, dissolve glycine ethyl ester hydrochloride in the reaction solvent and neutralize it with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
- Add the neutralized glycine ethyl ester solution to the activated carboxylic acid mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by TLC.
- After the reaction is complete, filter off the urea byproduct if DCC was used.
- Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude Menthane carboxamidoethyl acetate can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of Menthane carboxamidoethyl acetate and its intermediates.

Table 1: Synthesis of p-Menthane-3-carboxylic Acid

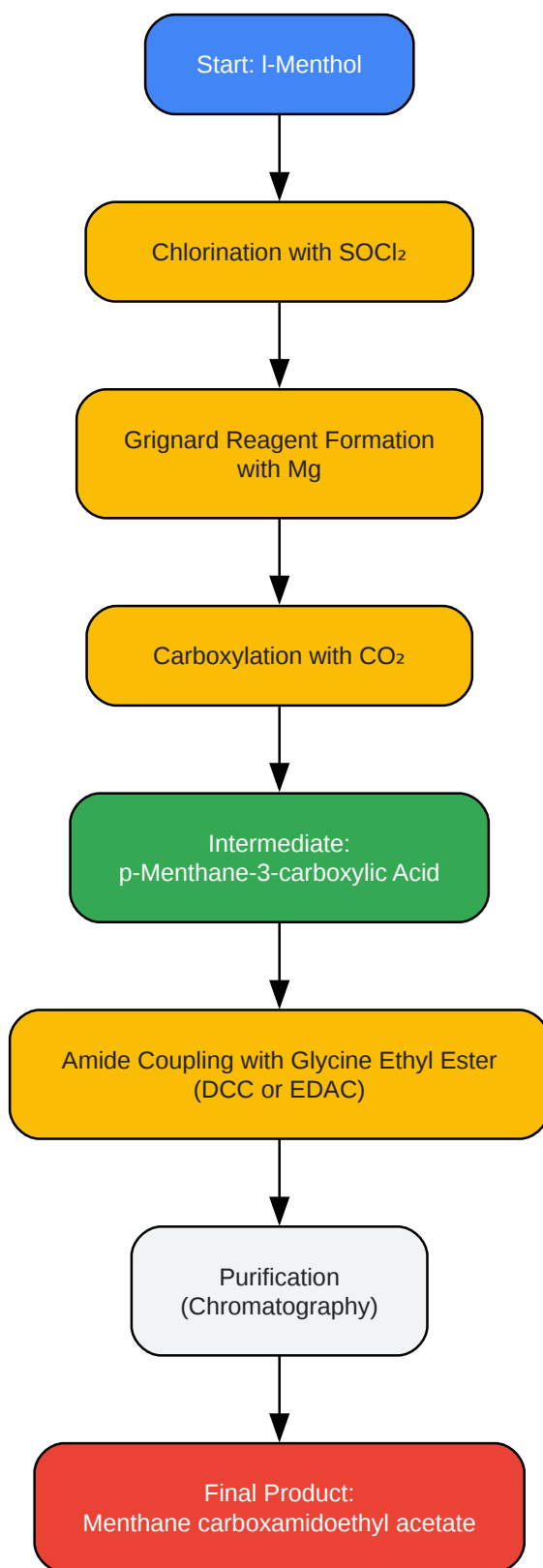
Parameter	Value	Reference
Starting Material	I-Menthol	[1]
Intermediate	p-Menthane-3-carboxylic acid	
Yield	72%	
Purity	96% (by GC)	

Table 2: Amidation Reaction Parameters (General Protocol)

Parameter	Condition/Reagent
Carboxylic Acid	p-Menthane-3-carboxylic acid
Amine	Glycine ethyl ester
Coupling Agent	DCC or EDAC
Additive (Optional)	HOBt or NHS
Solvent	DCM or DMF
Temperature	Room Temperature
Reaction Time	12-24 hours

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.



[Click to download full resolution via product page](#)

Workflow diagram for the synthesis of Mentane carboxamidoethyl acetate.

Conclusion

The synthesis pathway detailed in this guide provides a clear and reproducible method for the preparation of Menthane carboxamidoethyl acetate. By following the outlined experimental protocols, researchers and drug development professionals can efficiently synthesize this compound for further investigation and application. The provided data and workflow diagrams serve as a valuable resource for planning and executing this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rebeccabio.com [rebeccabio.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis of Menthane Carboxamidoethyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8803407#synthesis-pathway-of-menthane-carboxamidoethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com